molecular formula C14H23NO5 B2369714 (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate CAS No. 158392-80-4

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

Cat. No. B2369714
CAS RN: 158392-80-4
M. Wt: 285.34
InChI Key: WGULJENYZHSGAY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate, or (S)-BEDOP for short, is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a range of experiments, from biochemical and physiological studies to drug development and pharmaceutical research.

Scientific Research Applications

Biodegradation and Environmental Fate

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate is chemically related to ethers like ethyl tert-butyl ether (ETBE). Research in this domain primarily focuses on the biodegradation and environmental fate of ETBE, a gasoline oxygenate, in soil and groundwater. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source, or through cometabolism with alkanes, have been identified. The degradation process involves several intermediate compounds and is influenced by the presence of other contaminants which may either inhibit or promote the biodegradation of ETBE (Thornton et al., 2020).

Microbial Degradation

Similar to ETBE, the fate of fuel oxygenates like methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface is a significant area of study. The biodegradation under various redox conditions, pathways, and the role of specific microbes and enzymes have been explored in detail. TBA often appears as an accumulating intermediate in the microbial degradation of MTBE and ETBE. This research provides insights into the environmental behavior of similar compounds and highlights the challenges and potential strategies for remediation (Schmidt et al., 2004).

Synthetic Applications

The compound is also related to tert-butyl ethers, which are significant in various synthetic applications. The review of synthetic routes for compounds like vandetanib emphasizes the utility of tert-butyl ethers in complex organic syntheses. These routes often involve multiple steps including substitution, deprotection, and cyclization, indicating the potential relevance of (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate in similar synthetic contexts (Mi, 2015).

Environmental Occurrence and Toxicity of Similar Compounds

Research on synthetic phenolic antioxidants (SPAs), which share structural similarities with (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate, sheds light on their environmental occurrence, human exposure, and toxicity. Studies have detected SPAs in various environmental matrices and human tissues, with concerns about their potential hepatic toxicity, endocrine disruption, and carcinogenicity. This research underscores the importance of understanding the environmental and health impacts of chemical compounds structurally related to (S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate (Liu & Mabury, 2020).

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-7-19-10(16)9-8-14(5,6)11(17)15(9)12(18)20-13(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGULJENYZHSGAY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(C(=O)N1C(=O)OC(C)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-tert-Butyl 2-ethyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate

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